Thermodynamic Equilibrium: Allylsulfenate vs. Allyl Sulfoxide
In the classic Mislow–Evans [2,3]-sigmatropic rearrangement, allylsulfenate exists in a highly unfavorable thermodynamic equilibrium with its isomeric allyl sulfoxide counterpart. This equilibrium constant has been established as strongly favoring the sulfoxide [1]. This means that at room temperature, allylsulfenate constitutes only a trace component (~0.01%) of the equilibrium mixture, underscoring its role as a transient, high-energy intermediate rather than a stable isolable entity [2]. This contrasts sharply with more stable organosulfur compounds like diallyl disulfide, which do not exhibit this dynamic interconversion.
| Evidence Dimension | Equilibrium Constant (Keq) for [2,3]-Sigmatropic Rearrangement |
|---|---|
| Target Compound Data | Keq = [Sulfoxide]/[Sulfenate] ≈ 10⁴ (estimated) |
| Comparator Or Baseline | Allyl Sulfoxide (Keq ≈ 10⁴ favoring sulfoxide form) |
| Quantified Difference | Equilibrium lies >99.99% toward allyl sulfoxide; allylsulfenate is a minor component. |
| Conditions | Thermal equilibrium at ambient temperature; derived from kinetic and labeling studies. |
Why This Matters
This quantifies the inherent instability and low steady-state concentration of allylsulfenate, directly impacting experimental design for any application requiring its in situ generation.
- [1] Mislow, K.; et al. J. Am. Chem. Soc. 1968, 90, 4869. View Source
- [2] Review: From Allylic Sulfoxides to Allylic Sulfenates: Fifty Years of a Never-Ending [2,3]-Sigmatropic Rearrangement. Chem. Rev. 2017. View Source
